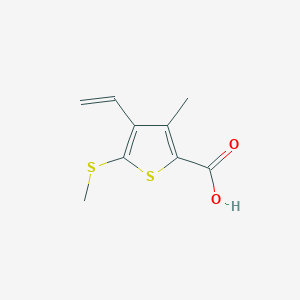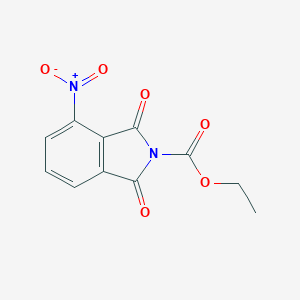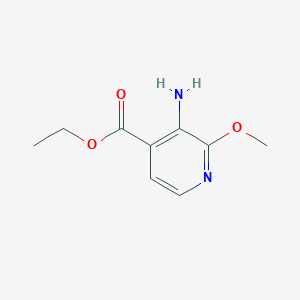
Ethyl 3-amino-2-methoxypyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-methoxypyridine-4-carboxylate, also known as EAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and medical research. This compound is a pyridine derivative and has a molecular formula of C9H12N2O3.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that Ethyl 3-amino-2-methoxypyridine-4-carboxylate acts by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, which can help prevent neuronal cell death.
Biochemical and Physiological Effects
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been shown to have analgesic properties, which can help reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 3-amino-2-methoxypyridine-4-carboxylate. One area of interest is studying its potential use in the treatment of cancer. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate inhibits the growth of cancer cells and explore its potential as a new cancer treatment. Another area of interest is studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate prevents neuronal cell death and explore its potential as a new treatment for these diseases. Finally, researchers can explore the potential use of Ethyl 3-amino-2-methoxypyridine-4-carboxylate as an antioxidant and anti-inflammatory agent, which can have a wide range of applications in medicine and health.
Métodos De Síntesis
The synthesis of Ethyl 3-amino-2-methoxypyridine-4-carboxylate involves the reaction of 3-amino-2-methoxypyridine-4-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is Ethyl 3-amino-2-methoxypyridine-4-carboxylate, which can be purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing neuronal cell death in the brain.
Propiedades
Número CAS |
175965-77-2 |
|---|---|
Nombre del producto |
Ethyl 3-amino-2-methoxypyridine-4-carboxylate |
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3,10H2,1-2H3 |
Clave InChI |
FHTIPCAYTZJIIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



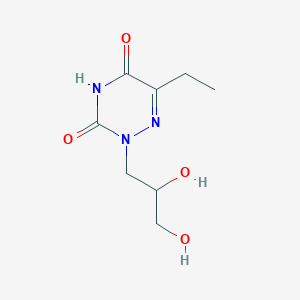




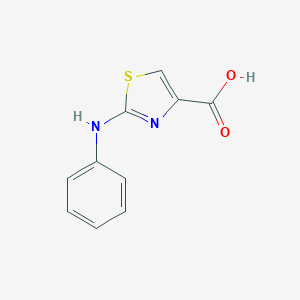
![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)




